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Compound of Interest

Compound Name:
Methyl 3,5-di-tert-butyl-4-

hydroxybenzoate

Cat. No.: B1208134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic aromatic compound characterized

by a benzoate core substituted with two bulky tert-butyl groups and a hydroxyl group. This

sterically hindered phenolic compound is of significant interest in various scientific and

industrial fields, primarily for its antioxidant properties. The presence of the tert-butyl groups

ortho to the hydroxyl group enhances its stability and modulates its reactivity, making it a

valuable subject for research in medicinal chemistry, materials science, and as a potential

intermediate in the synthesis of more complex molecules.

This technical guide provides an in-depth overview of the chemical and physical properties of

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, detailed experimental protocols for its synthesis

and analysis, and a summary of its key spectral data.

Chemical and Physical Properties
The fundamental chemical and physical properties of Methyl 3,5-di-tert-butyl-4-
hydroxybenzoate are summarized in the tables below, providing a comprehensive overview

for researchers.

Table 1: General and Physical Properties
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Property Value Reference(s)

IUPAC Name
methyl 3,5-di-tert-butyl-4-

hydroxybenzoate
[1]

Synonyms

Methyl 3,5-bis-tert-butyl-4-

hydroxybenzoate, 2,6-Di-tert-

butyl-4-

methoxycarbonylphenol

[1]

CAS Number 2511-22-0 [1][2]

Molecular Formula C₁₆H₂₄O₃ [1]

Molecular Weight 264.36 g/mol [1]

Appearance
White to cream or yellow

crystals/powder

Melting Point 164.5 - 165.2 °C [3]

Table 2: Chromatographic and Spectroscopic Data
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Data Type Description Reference(s)

GC-MS
Kovats Retention Index

(Standard non-polar): 1872
[1]

m/z Top Peak: 249 [1]

m/z 2nd Highest: 264 [1]

m/z 3rd Highest: 250 [1]

¹H NMR
Data available, see spectral

data section
[1]

¹³C NMR
Data available, see spectral

data section
[1][4]

FTIR
Data available, see spectral

data section

UV-Vis Data available [1]

Raman Data available [5]

Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of Methyl
3,5-di-tert-butyl-4-hydroxybenzoate.

Synthesis: Esterification of 3,5-di-tert-butyl-4-
hydroxybenzoic acid
The synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is typically achieved through the

Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using an acid

catalyst. The following protocol is based on established methods.[3]

Materials:

3,5-di-tert-butyl-4-hydroxybenzoic acid

Methanol (reagent grade)
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p-Toluenesulfonic acid (catalyst)

Saturated sodium bicarbonate solution

Distilled water

Equipment:

Three-necked round-bottom flask

Reflux condenser

Stirring hotplate

Apparatus for vacuum filtration (Büchner funnel and flask)

Rotary evaporator

Procedure:

In a 1000 mL three-necked flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (250g, 1.0

mol) and methanol (278g, 8.69 mol).

With stirring, heat the mixture to 65°C to dissolve the solid.

Add p-toluenesulfonic acid (32g, 0.186 mol) to the solution.

Heat the reaction mixture to reflux and maintain for 11 hours.

After the reflux period, allow the mixture to cool to room temperature.

Remove the methanol under reduced pressure using a rotary evaporator.

To the resulting solid, add a saturated solution of sodium bicarbonate and stir to neutralize

the acidic catalyst.

Wash the solid with distilled water until the washings are neutral.

Collect the solid product by vacuum filtration.
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Dry the purified Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in a vacuum oven at 30-60°C.

[3]

Synthesis Workflow of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Reaction

Work-up & Purification

3,5-di-tert-butyl-4-hydroxybenzoic acid
+

Methanol
+

p-Toluenesulfonic acid

Reflux at 65°C for 11 hours

Evaporation of Methanol

Neutralization with NaHCO₃ solution

Washing with Distilled Water

Vacuum Filtration

Vacuum Drying

product

Pure Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Click to download full resolution via product page

Synthesis and Purification Workflow.

Spectroscopic Analysis
Sample Preparation:

Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently invert to mix.

Data Acquisition (Illustrative Parameters):

Instrument: Bruker AM-300 (or equivalent)

¹H NMR:

Frequency: 300 MHz

Solvent: CDCl₃

Reference: TMS (δ 0.00 ppm)

¹³C NMR:

Frequency: 75 MHz

Solvent: CDCl₃

Reference: CDCl₃ (δ 77.16 ppm)

Sample Preparation (KBr Pellet):
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Thoroughly mix a small amount (1-2 mg) of the dry product with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition (Illustrative Parameters):

Instrument: Bruker IFS 85 B FT-IR spectrometer (or equivalent)

Technique: KBr-Pellet Transmission

Spectral Range: 4000-400 cm⁻¹

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent such as dichloromethane or

ethyl acetate at a concentration of approximately 1 mg/mL.

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS

analysis (e.g., 1-10 µg/mL).

Data Acquisition (Illustrative Parameters):

Gas Chromatograph: Agilent 7890B (or equivalent)

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Injector Temperature: 250°C

Injection Volume: 1 µL (splitless)

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 min

Ramp: 10°C/min to 280°C
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Hold at 280°C for 10 min

Carrier Gas: Helium at a constant flow rate of 1 mL/min

MS Source Temperature: 230°C

MS Quadrupole Temperature: 150°C

Scan Range: 50-550 m/z

Analytical Workflow for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Sample Preparation

Instrumental Analysis

Data Interpretation

Purified Product

Dissolution in
appropriate solvent

KBr Pellet Preparation (for FTIR)

Filtration (for NMR) Dilution (for GC-MS)

NMR Spectroscopy
(¹H and ¹³C)

FTIR SpectroscopyGC-MS Analysis

Structural Elucidation Functional Group IdentificationPurity Assessment

Click to download full resolution via product page
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General Analytical Workflow.

Spectral Data Interpretation
While detailed spectral assignments from peer-reviewed literature for this specific compound

are not readily available, a general interpretation based on its structure is provided below.

¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the

molecule.

tert-Butyl Protons: A sharp singlet corresponding to the 18 equivalent protons of the two tert-

butyl groups.

Aromatic Protons: A singlet for the two equivalent aromatic protons.

Hydroxyl Proton: A singlet for the phenolic hydroxyl proton. The chemical shift of this peak

can vary depending on concentration and solvent.

Methyl Protons: A singlet for the three protons of the methyl ester group.

¹³C NMR Spectrum
The carbon-13 NMR spectrum will show distinct signals for the different carbon environments.

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

Aromatic Carbons: Signals corresponding to the substituted and unsubstituted aromatic

carbons.

tert-Butyl Carbons: Two signals for the quaternary and methyl carbons of the tert-butyl

groups.

Methyl Carbon: A signal for the methyl carbon of the ester group.

FTIR Spectrum
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The infrared spectrum will exhibit characteristic absorption bands for the functional groups

present.

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the phenolic

hydroxyl group.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl

and methyl groups, and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H

bonds.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the ester

carbonyl group.

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the

ester and phenol.

Mass Spectrum
The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic

fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 264.

Major Fragments: Loss of a methyl group (-CH₃, m/z = 249) and loss of a methoxy group (-

OCH₃) are expected fragmentation pathways.

Safety and Handling
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a chemical that should be handled with

appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

[1]

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear

protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty
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of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated area or a fume hood.

Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis,

and analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. The information presented is

intended to be a valuable resource for researchers, scientists, and professionals in drug

development and related fields. The provided experimental protocols, while based on available

literature, should be adapted and optimized for specific laboratory conditions. The unique

structural features of this compound, particularly its sterically hindered phenolic moiety, suggest

its potential for further investigation in various applications, including as an antioxidant and a

synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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